molecular formula C27H26ClN3O5S B2569707 N-(4-chlorophenyl)-4-(dimethylsulfamoyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide CAS No. 312927-14-3

N-(4-chlorophenyl)-4-(dimethylsulfamoyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide

Cat. No. B2569707
CAS RN: 312927-14-3
M. Wt: 540.03
InChI Key: BAZNVRGAAOEMRT-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(dimethylsulfamoyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide is a useful research compound. Its molecular formula is C27H26ClN3O5S and its molecular weight is 540.03. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Polymer Applications

One area of research involving compounds related to N-(4-chlorophenyl)-4-(dimethylsulfamoyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide focuses on the synthesis of new polyamides and their properties. For example, a study on the synthesis and properties of ortho-linked polyamides based on a bis(ether-carboxylic acid) derived from 4-tert-butylcatechol showcases the creation of polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides exhibited high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films, suggesting their potential use in various applications, including materials science (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Herbicidal Activity

Another study explores dimethylpropynylbenzamides, highlighting a group of benzamides with herbicidal activity against annual and perennial grasses, demonstrating potential agricultural utility in forage legumes, turf grasses, and cultivated crops. This research indicates the agricultural applications of benzamide derivatives in enhancing crop protection and yield (Viste, A. J. Cirovetti, & B. Horrom, 1970).

Neurological and Anticonvulsant Research

In neurological research, compounds structurally related to this compound have been evaluated for their anticonvulsant activity. For instance, studies on 4-amino-N-(2,6-diethylphenyl)benzamide analogues, similar in structure, showed promising results in anticonvulsant models. These compounds demonstrated superior efficacy compared to phenytoin in the maximal electroshock seizure test, suggesting their potential in developing new treatments for epilepsy (Lambert, Hamoir, Hermans, & Poupaert, 1995).

Antimicrobial Applications

The synthesis of novel derivatives, such as 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, has been explored for its anti-tubercular scaffold. This research identified compounds with potent in vitro anti-tubercular activity against Mycobacterium tuberculosis, showcasing the potential of benzamide derivatives in addressing infectious diseases (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).

properties

IUPAC Name

N-(4-chlorophenyl)-4-(dimethylsulfamoyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O5S/c1-29(2)37(35,36)22-15-9-19(10-16-22)25(32)30(21-13-11-20(28)12-14-21)17-5-6-18-31-26(33)23-7-3-4-8-24(23)27(31)34/h3-4,7-16H,5-6,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZNVRGAAOEMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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